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molecular formula C18H17N3O2 B564295 Pirodomast CAS No. 108310-20-9

Pirodomast

Cat. No. B564295
M. Wt: 307.3 g/mol
InChI Key: XYPLAQBAOLXYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04897487

Procedure details

To a solution of 1.5 g (6.5 mM) 2-anilinonicotinic acid, methylester, in dry xylenes at room temperature is added 0.69 g (14.54 M) of sodium hydride (NaH) (50 percent (%) oil emulsion) followed by addition of a small amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature ranging between 85-95 degrees Centigrade (°C.) and 1.05 milliliters (mL) (6.5 mM) of ethyl-1-pyrrolidineacetate in xylene is slowly added over a period of 10 minutes. The reaction mixture is heated for 1 to 3 hours prior to the addition of aliquots of 0.32 g NaH followed by 1.05 mL of ethyl-1-pyrrolidineacetate as described above (total 3 aliquots). Following addition of the aliquots, the reaction mixture is cooled to 0° C., quenched with a slow addition of glacial acetic acid, and then water is added. The product is filtered and washed with water, acetone, methylene chloride, and acetone. The solid then obtained is dried in vacuo to give 1.20 g (60% yield) of title compound, a white solid.
[Compound]
Name
2-anilinonicotinic acid, methylester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
1.05 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
title compound
Yield
60%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH3:7])[CH:5]=[O:6].C(O[C:11](=[O:18])[CH2:12][N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)C.C1(C)[C:20](C)=[CH:21][CH:22]=[CH:23][CH:24]=1>>[OH:18][C:11]1[C:17]2[C:3](=[N:13][CH:14]=[CH:15][CH:16]=2)[N:4]([C:7]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:5](=[O:6])[C:12]=1[N:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1 |f:0.1|

Inputs

Step One
Name
2-anilinonicotinic acid, methylester
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
0.69 g
Type
reactant
Smiles
[H-].[Na+]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C)OC(CN1CCCC1)=O
Step Four
Name
Quantity
0.32 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C)OC(CN1CCCC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to a temperature
CUSTOM
Type
CUSTOM
Details
ranging between 85-95 degrees Centigrade
ADDITION
Type
ADDITION
Details
is slowly added over a period of 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 1 to 3 hours
Duration
2 (± 1) h
ADDITION
Type
ADDITION
Details
addition of the aliquots
CUSTOM
Type
CUSTOM
Details
quenched with a slow addition of glacial acetic acid
ADDITION
Type
ADDITION
Details
water is added
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with water, acetone, methylene chloride, and acetone
CUSTOM
Type
CUSTOM
Details
The solid then obtained
CUSTOM
Type
CUSTOM
Details
is dried in vacuo

Outcomes

Product
Name
title compound
Type
product
Smiles
OC1=C(C(N(C2=NC=CC=C12)C1=CC=CC=C1)=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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